2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
Description
2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-4-7-18(8-5-15)22-24-19(14-27-22)10-11-23-21(25)13-26-20-9-6-16(2)17(3)12-20/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,25) |
InChI Key |
FUEVHQJOXPCCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the phenoxy and thiazole intermediates, followed by their coupling under specific reaction conditions. For instance, the phenoxy intermediate can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halogenated acetamide. The thiazole intermediate is often prepared via cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide moiety can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the acetamide moiety can produce primary amines .
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2,4-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
2-(3,4-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and thiazole groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
